molecular formula C21H25NO3 B2521794 N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide CAS No. 1022886-44-7

N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide

Cat. No. B2521794
M. Wt: 339.435
InChI Key: DKIFJLGINICBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide is not directly reported in the provided papers. However, similar synthetic methods can be inferred from the synthesis of related compounds. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the reaction of appropriate aryl substituents with cyclohexanecarboxamide . Similarly, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was achieved by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide . These methods suggest that the synthesis of the compound may involve the reaction of a dimethoxyphenyl methyl derivative with a phenylcyclopentane carboxamide under suitable conditions.

Molecular Structure Analysis

The molecular structure of the compound of interest is not described in the provided papers. However, the molecular structures of similar compounds have been characterized. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined to crystallize in the triclinic space group with a chair conformation for the cyclohexane ring and stabilized by an intramolecular hydrogen bond . The crystal structure of another related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, also crystallizes in the triclinic crystal system and is stabilized by hydrogen bond interactions . These findings suggest that the compound may also exhibit a stable conformation due to intramolecular hydrogen bonding.

Chemical Reactions Analysis

The chemical reactions involving N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide are not detailed in the provided papers. However, the papers do discuss the reactivity of structurally related compounds. For instance, the N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives are likely to undergo reactions typical of carbamothioyl groups, such as hydrolysis or reactions with nucleophiles . The pyrazole derivative mentioned in paper could potentially engage in reactions characteristic of pyrazoles, such as cycloadditions or nucleophilic attacks at the carbonyl group. These insights provide a general idea of the types of chemical reactions that the compound of interest might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide are not directly reported in the provided papers. However, properties such as solubility, melting point, and stability can be inferred from related compounds. The papers describe the characterization of similar compounds by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . These techniques are commonly used to determine the purity, functional groups, and molecular conformation of organic compounds. The crystallographic data provided for related compounds suggest that the compound may also be characterized using single crystal X-ray diffraction to determine its precise molecular geometry .

Scientific Research Applications

Chemistry and Pharmacology of Synthetic Opioids

Research into non-fentanyl novel synthetic opioids, including those with complex chemical structures similar to the one , provides insights into the chemistry and pharmacology of these compounds. These studies, involving peer-reviewed literature, patents, and data from drug user forums, highlight the emergence of substances of abuse with short-lasting euphoric effects and the desire to re-dose, underscoring the importance of international monitoring systems to track new psychoactive substances (K. Sharma et al., 2018).

Amyloid Imaging in Alzheimer's Disease

Advancements in amyloid imaging ligands, including the use of complex organic molecules, have been critical in measuring amyloid in vivo in Alzheimer's disease patients. This research has led to the development of new techniques that can enable early detection of Alzheimer's disease and facilitate the evaluation of new anti-amyloid therapies (A. Nordberg, 2007).

Pharmacological Profile Improvement Through Stereochemistry

The design, synthesis, and biological activity exploration of enantiomerically pure compounds based on the pyrrolidin-2-one pharmacophore, such as phenylpiracetam, illustrate the impact of stereochemistry on the pharmacological properties of complex molecules. These studies demonstrate the pharmacological advantages of selecting the most effective stereoisomer, justifying the purification of drug substances from less active ones (G. Veinberg et al., 2015).

Antituberculosis Activity of Organotin Complexes

The antituberculosis activity of organotin complexes, including those with complex organic ligands, underscores the potential of chemical compounds in treating infectious diseases. These studies highlight the significance of the ligand environment, organic groups attached to tin, and compound structure in determining the antituberculosis activity, offering insights into the development of new therapeutic agents (Humaira Iqbal et al., 2015).

Jasmonic Acid and Its Derivatives in Drug Development

The growing interest in small molecules, including plant stress hormones like jasmonic acid and its derivatives, in medicinal chemistry highlights the potential of complex organic compounds in drug development. These compounds' synthesis, usage, and biological activities have been explored, indicating their utility in developing new therapeutics for various diseases (A. Ghasemi Pirbalouti et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, its biological activity, and potential applications. It could also be used as a starting point for the synthesis of new compounds .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-24-18-11-10-16(14-19(18)25-2)15-22-20(23)21(12-6-7-13-21)17-8-4-3-5-9-17/h3-5,8-11,14H,6-7,12-13,15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIFJLGINICBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2(CCCC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.